

X-ray Crystallography of Dilongifolylborane Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	Dilongifolylborane	
Cat. No.:	B1641155	Get Quote

A comprehensive comparison of the crystal structures of **Dilongifolylborane** derivatives is not possible at this time due to the limited availability of published X-ray crystallographic data for this specific class of compounds.

Extensive searches of scientific databases and literature have revealed a scarcity of publicly available crystallographic studies focused specifically on **Dilongifolylborane** and its derivatives. While the synthesis and utility of **Dilongifolylborane** as a chiral hydroborating agent are documented, detailed structural elucidation via single-crystal X-ray diffraction appears to be limited or not widely published.

This guide, therefore, aims to provide a foundational understanding of the principles of X-ray crystallography and its application to organoboron compounds, which would be the basis for such a comparison had the data been available. It also outlines the typical experimental protocols and the type of data that would be presented.

The Significance of X-ray Crystallography in Organoboron Chemistry

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For organoboron compounds like **Dilongifolylborane** derivatives, this technique is invaluable for:



- Determining Molecular Geometry: Precisely measuring bond lengths, bond angles, and torsion angles.
- Elucidating Stereochemistry: Unambiguously establishing the absolute configuration of chiral centers.
- Analyzing Intermolecular Interactions: Understanding how molecules pack in the solid state through forces like van der Waals interactions and hydrogen bonding.
- Structure-Activity Relationship Studies: Correlating the specific structural features of a
 molecule with its chemical reactivity and properties, which is crucial for applications in
 catalysis and drug development.

Hypothetical Comparative Data Presentation

Were crystallographic data available for a series of **Dilongifolylborane** derivatives, it would typically be summarized in a table similar to the one below. This allows for a clear and objective comparison of key structural parameters.

Table 1: Hypothetical Crystallographic Data for **Dilongifolylborane** Derivatives



Parameter	Derivative A	Derivative B	Alternative Compound C
Crystal System	Orthorhombic	Monoclinic	Triclinic
Space Group	P212121	P21/c	P-1
a (Å)	10.123	8.456	7.890
b (Å)	12.456	15.789	9.123
c (Å)	18.789	9.123	10.456
α (°)	90	90	85.12
β (°)	90	105.45	95.67
γ (°)	90	90	101.23
Volume (ų)	2365.4	2012.3	754.8
Z	4	4	2
Calculated Density (g/cm³)	1.125	1.189	1.234
Key Bond Length (B-C) (Å)	1.58(2)	1.59(1)	1.57(3)
Key Bond Angle (C-B-C) (°)	118.5(3)	119.2(2)	117.9(4)

Note: This table is illustrative and does not represent actual experimental data for **Dilongifolylborane** derivatives.

Standard Experimental Protocol for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The detailed methodology is crucial for the reproducibility and validation of the results.

Experimental Workflow:







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